molecular formula C13H15N3O3S B476752 N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 301683-38-5

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B476752
CAS RN: 301683-38-5
M. Wt: 293.34g/mol
InChI Key: HRTJVCUWYSKTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as ETAA, is a thiazolidine derivative compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETAA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising candidate for further research. In

Scientific Research Applications

Antifibrotic and Anticancer Action

  • A study conducted by Kaminskyy et al. (2016) explored the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. They identified certain compounds with significant antifibrotic action, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antioxidant and Anti-inflammatory Properties

  • Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, demonstrating good antioxidant and anti-inflammatory activities in several assays (Koppireddi et al., 2013).

Crystal Structures and Synthesis Methods

  • Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of their chemical properties and potential applications (Galushchinskiy et al., 2017).

Antimicrobial Applications

  • Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, showing in vitro antibacterial and antifungal activity against a range of pathogens (Baviskar et al., 2013).

Antibacterial and Antifungal Agents

  • Incerti et al. (2017) developed a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-ethoxyaniline", "2-chloroacetyl chloride", "thiourea", "ammonium acetate" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)-2-chloroacetamide.", "Step 2: N-(4-ethoxyphenyl)-2-chloroacetamide is then reacted with thiourea in the presence of a base such as potassium carbonate to form N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide.", "Step 3: The final step involves the reaction of N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide with ammonium acetate in the presence of a base such as sodium ethoxide to form the desired compound." ] }

CAS RN

301683-38-5

Product Name

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

HRTJVCUWYSKTTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.